8-Quinolyl 5-chloro-2-methoxybenzenesulfonate
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Overview
Description
8-Quinolyl 5-chloro-2-methoxybenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a 5-chloro-2-methoxybenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl 5-chloro-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds .
Scientific Research Applications
8-Quinolyl 5-chloro-2-methoxybenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Quinolyl 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-8-quinolyl N-(2-methoxy-5-methylphenyl)carbamate
- 8-Quinolinyl 5-chloro-2-methylbenzenesulfonate
- 3-Chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide
Uniqueness
8-Quinolyl 5-chloro-2-methoxybenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the quinoline ring and the sulfonate group allows for versatile reactivity and a wide range of applications. Compared to similar compounds, it offers enhanced solubility and potential for use in various scientific and industrial fields .
Properties
Molecular Formula |
C16H12ClNO4S |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
quinolin-8-yl 5-chloro-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H12ClNO4S/c1-21-13-8-7-12(17)10-15(13)23(19,20)22-14-6-2-4-11-5-3-9-18-16(11)14/h2-10H,1H3 |
InChI Key |
JGKUMTTUTBQDSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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